
copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetrakis(4-methylphenyl)-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
meso-Tetratolylporphyrin-Cu(II): is a copper complex of meso-tetratolylporphyrin, a type of porphyrin compound. Porphyrins are a group of organic compounds, characterized by a large, conjugated ring system composed of four pyrrole subunits interconnected via methine bridges. These compounds are known for their vibrant colors and are crucial in various biological functions such as oxygen transport and photosynthesis.
準備方法
The synthesis of meso-tetratolylporphyrin typically involves the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions. One common method is the Adler-Longo synthesis, where pyrrole and 4-methylbenzaldehyde are refluxed in propionic acid. The resulting porphyrin is then metallated with copper(II) acetate to form meso-Tetratolylporphyrin-Cu(II) .
Industrial production methods for meso-tetratolylporphyrin-Cu(II) are similar but often optimized for higher yields and purity. These methods may involve the use of automated reactors and purification systems to ensure consistent quality .
化学反応の分析
meso-Tetratolylporphyrin-Cu(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized porphyrin derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced porphyrin species.
Substitution: meso-Tetratolylporphyrin-Cu(II) can undergo substitution reactions where the tolyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxylated or carboxylated porphyrins, while substitution reactions can produce a wide range of functionalized porphyrins .
科学的研究の応用
作用機序
The mechanism of action of meso-Tetratolylporphyrin-Cu(II) involves its ability to interact with molecular oxygen and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, a highly reactive form of oxygen that can induce cell death in cancer cells. The copper center in the porphyrin ring plays a crucial role in facilitating these reactions by stabilizing the reactive intermediates .
類似化合物との比較
meso-Tetratolylporphyrin-Cu(II) can be compared with other metalloporphyrins such as:
meso-Tetraphenylporphyrin-Cu(II): Similar in structure but with phenyl groups instead of tolyl groups. It has slightly different electronic properties and reactivity.
meso-Tetraarylporphyrin-Ni(II): Nickel complex of meso-tetraarylporphyrin, used in similar applications but with different catalytic properties.
meso-Tetraarylporphyrin-Zn(II): Zinc complex, often used in photodynamic therapy and as a photosensitizer in solar cells.
meso-Tetratolylporphyrin-Cu(II) is unique due to the presence of tolyl groups, which can influence its solubility, electronic properties, and reactivity compared to other metalloporphyrins .
特性
分子式 |
C48H42CuN4-2 |
|---|---|
分子量 |
738.4 g/mol |
IUPAC名 |
copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetrakis(4-methylphenyl)-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide |
InChI |
InChI=1S/C48H42N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-21,23,26,28,38,41H,22,24-25,27H2,1-4H3;/q-4;+2/b45-37-,46-39-,47-40-,48-43-; |
InChIキー |
KJHCREWRDQWUNJ-CFKMOPPOSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C/2=C\3/[N-]/C(=C(\C4[N-]/C(=C(\C5=CC=C([N-]5)/C(=C/6\[N-]C2CC6)/C7=CC=C(C=C7)C)/C8=CC=C(C=C8)C)/CC4)/C9=CC=C(C=C9)C)/C=C3.[Cu+2] |
正規SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4CCC(=C(C5=CC=C([N-]5)C(=C6CCC2[N-]6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)[N-]4)C9=CC=C(C=C9)C)[N-]3.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


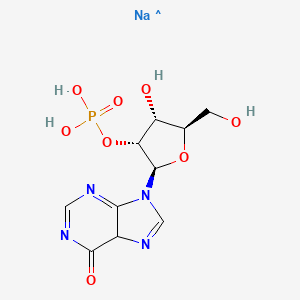
![Benzofuro[2,3-b]pyridine](/img/structure/B12332454.png)
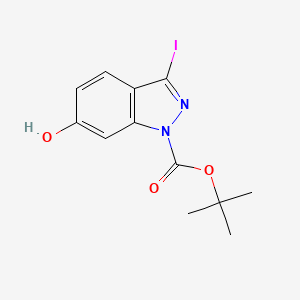

![5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12332474.png)
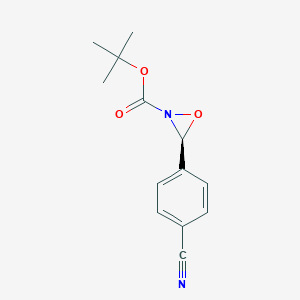
![2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid](/img/structure/B12332484.png)
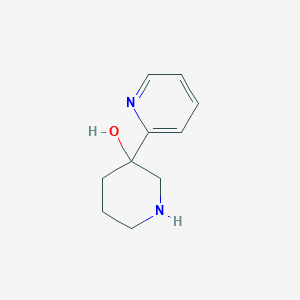
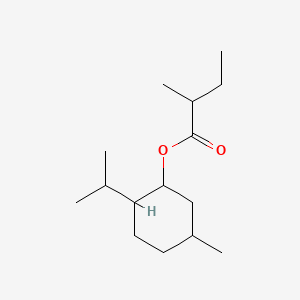

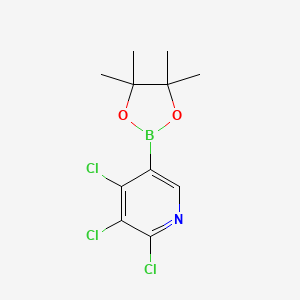
![Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12332527.png)
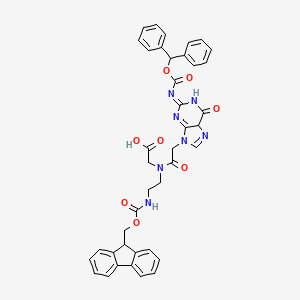
![6H-Pyrrolo[3,4-c]pyridazine-6-carboxylic acid, 2,3,5,7-tetrahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12332538.png)
